molecular formula C18H34O3S B15162695 Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate CAS No. 192382-59-5

Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate

Cat. No.: B15162695
CAS No.: 192382-59-5
M. Wt: 330.5 g/mol
InChI Key: FNJQZWMYGIGLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dodecylsulfanyl group attached to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate typically involves the esterification of 4-(dodecylsulfanyl)-3-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The crude product is purified by distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(dodecylsulfanyl)-3-oxobutano

Properties

CAS No.

192382-59-5

Molecular Formula

C18H34O3S

Molecular Weight

330.5 g/mol

IUPAC Name

ethyl 4-dodecylsulfanyl-3-oxobutanoate

InChI

InChI=1S/C18H34O3S/c1-3-5-6-7-8-9-10-11-12-13-14-22-16-17(19)15-18(20)21-4-2/h3-16H2,1-2H3

InChI Key

FNJQZWMYGIGLSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(=O)CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.